

# An In-Depth Technical Guide to Cannabiorcol (CAS Number: 19825-73-1)

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## Compound of Interest

Compound Name: *Cannabiorcol*

Cat. No.: *B1142604*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cannabiorcol** (CAS: 19825-73-1), also known as Cannabinol-C1 (CBN-C1) or Methyl-CBN, is a phytocannabinoid found in *Cannabis sativa*.<sup>[1]</sup> Structurally similar to other cannabinoids, it is characterized by the formal name 3,6,6,9-tetramethyl-6H-dibenzo[b,d]pyran-1-ol. While research on many cannabinoids has surged, **Cannabiorcol** remains a lesser-studied derivative. However, recent scientific investigations have begun to illuminate its therapeutic potential, particularly in the context of inflammatory conditions such as osteoarthritis. This guide provides a comprehensive overview of the current technical knowledge regarding **Cannabiorcol**, focusing on its physicochemical properties, biological activity, and the experimental methodologies used to elucidate its function.

## Physicochemical Properties

A clear understanding of **Cannabiorcol**'s physical and chemical characteristics is fundamental for its application in research and drug development.

Property	Value	Source
CAS Number	19825-73-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>17</sub> H <sub>18</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	254.32 g/mol	
IUPAC Name	3,6,6,9-tetramethylbenzo[c]chromen-1-ol	
Synonyms	Cannabinol-C1, CBN-C1, Methyl-CBN, Methyl-Cannabinol	
Appearance	Liquid (as a solution in Acetonitrile)	
Solubility	Soluble in Acetonitrile (≥10 mg/ml)	
Purity (as reference standard)	≥95%	
InChI Key	XWIWWMIPMYDFOV-UHFFFAOYSA-N	
SMILES	CC1=CC2=C(C=C1)C(OC3=C C(=CC(=C32)O)C)(C)C	

## Biological Activity and Mechanism of Action

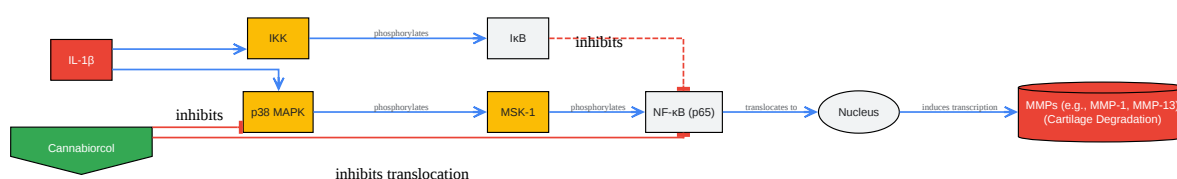
Emerging research has identified **Cannabiorcol** as a promising therapeutic agent for osteoarthritis (OA), a condition characterized by cartilage degradation and inflammation, often involving elevated levels of matrix metalloproteinases (MMPs).

### Inhibition of Inflammatory Pathways in Osteoarthritis

A pivotal study has demonstrated that **Cannabiorcol** inhibits the expression of MMPs induced by interleukin-1 $\beta$  (IL-1 $\beta$ ) in chondrocytes. This inhibitory effect is mediated through the suppression of the p38/MSK-1/NF- $\kappa$ B signaling pathway. In-vitro experiments have shown that

**Cannabiorcol** inhibits the nuclear factor-kappa B (NF- $\kappa$ B) and p38 mitogen-activated protein kinase (MAPK) pathways, and this action is independent of cannabinoid receptors and transient receptor potential vanilloids. In a monoiodoacetate (MIA)-induced osteoarthritis rat model, **Cannabiorcol** was found to reduce the expression of MMPs and alleviate the characteristics of OA.

- Signaling Pathway Diagram: **Cannabiorcol**'s Inhibition of the p38/MSK-1/NF- $\kappa$ B Pathway



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Caption: **Cannabiorcol** inhibits IL-1 $\beta$ -induced MMP expression by targeting the p38 and NF- $\kappa$ B pathways.

## Quantitative Bioactivity Data

Specific quantitative data on the bioactivity of **Cannabiorcol**, such as IC<sub>50</sub> values for the inhibition of key enzymes or receptor binding affinities, are not yet widely available in the public domain. The primary research on its effects in osteoarthritis provides a strong foundation for its anti-inflammatory properties. Further research is needed to quantify its potency and efficacy in various biological assays.

## Pharmacokinetics and Toxicology (Inferred from Structurally Similar Compounds)

Due to the limited specific research on **Cannabiorcol**, its pharmacokinetic and toxicological profiles are not well-established. However, insights can be drawn from studies on Cannabinol (CBN), a structurally similar cannabinoid.

Disclaimer: The following data is for Cannabinol (CBN) and should be used as a preliminary guide for **Cannabiorcol**, with the understanding that differences in their chemical structures may lead to different pharmacokinetic and toxicological properties.

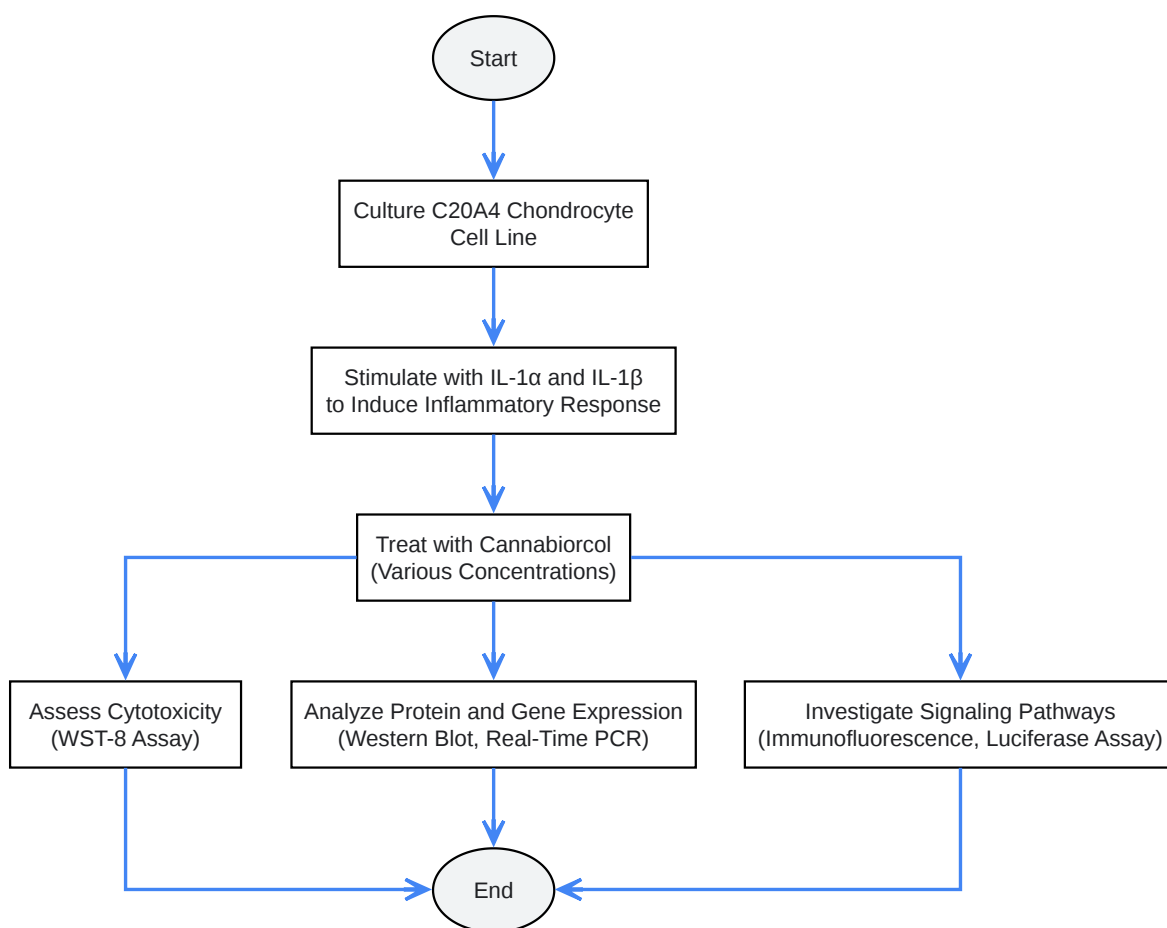
Parameter	Observation for CBN	Source
Bioavailability	Approximately 40% via inhalation. Oral bioavailability is lower due to first-pass metabolism.	
Metabolism	Primarily metabolized in the liver by CYP2C9 and CYP3A4 enzymes. The active metabolite 11-OH-CBN is formed.	
Half-life	Highly variable, reported as 32 ± 17 hours after intravenous administration in a small study.	
Toxicity	Generally considered to have low toxicity. One study in zebrafish larvae estimated an LD <sub>50</sub> value of 1.12 mg/L and observed malformations at concentrations greater than 0.75 mg/L. Preclinical studies with subcutaneous administration of high doses of CBN showed no adverse effects on central nervous system function. A study using a Human-Quad Culture Liver-Chip indicated that CBN showed greater cytotoxicity to primary human hepatocytes compared to CBD at similar doses.	

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on **Cannabiorcol**'s effects on osteoarthritis. These protocols are based on standard laboratory procedures and should be adapted as necessary.

### In-Vitro Chondrocyte Model of Osteoarthritis

- Experimental Workflow Diagram



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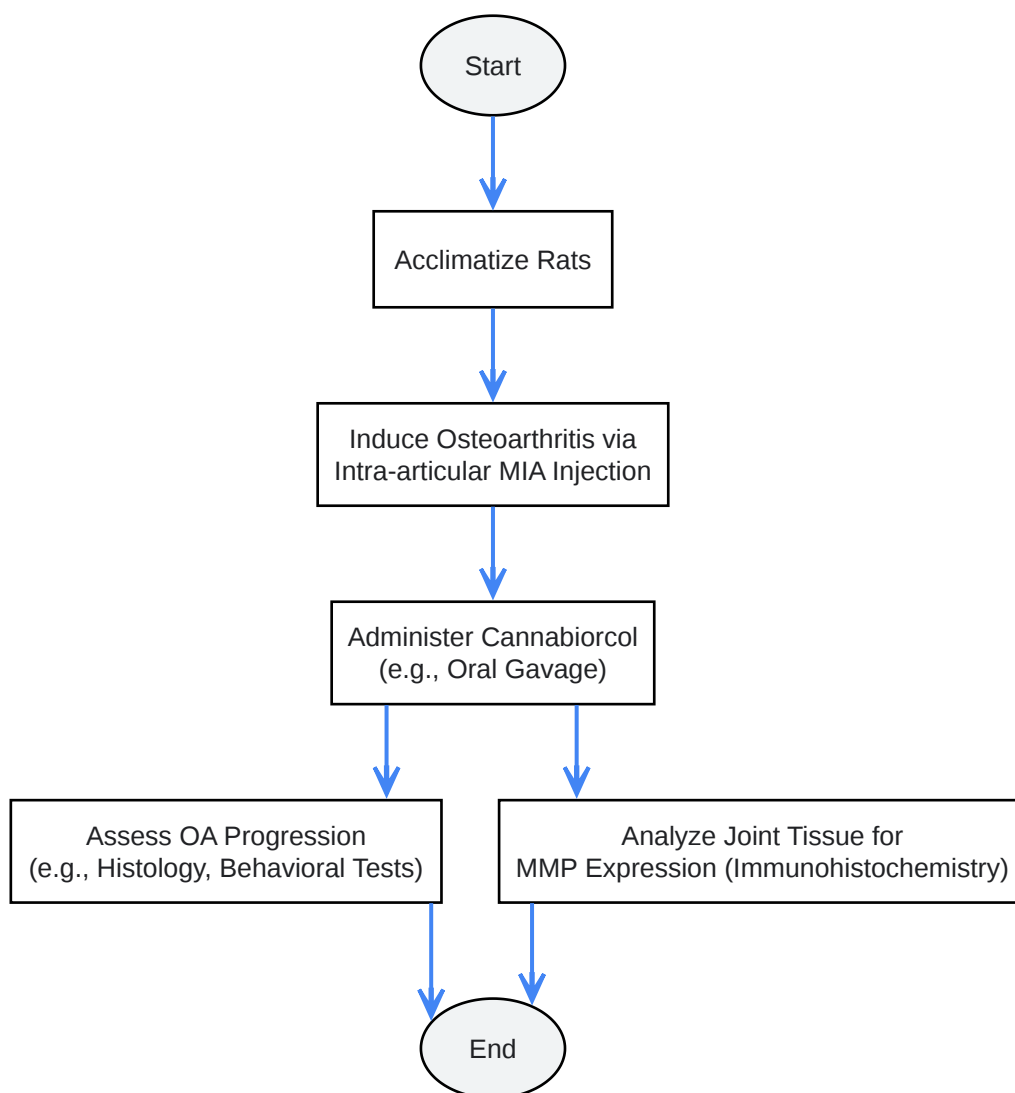
Caption: Workflow for in-vitro analysis of **Cannabiorcol**'s effect on chondrocytes.

- Cell Culture:
  - The C20A4 human chondrocyte cell line is cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
  - Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Induction of Inflammatory Response:
  - To mimic the inflammatory conditions of osteoarthritis, chondrocytes are treated with a combination of interleukin-1 $\alpha$  (IL-1 $\alpha$ ) and interleukin-1 $\beta$  (IL-1 $\beta$ ).
- **Cannabiorcol** Treatment:
  - A stock solution of **Cannabiorcol** is prepared in a suitable solvent (e.g., DMSO).
  - The stimulated cells are then treated with various concentrations of **Cannabiorcol** for a specified period.
- Cytotoxicity Assay (WST-8 Assay):
  - After treatment, a WST-8 assay is performed to assess the cytotoxicity of **Cannabiorcol** on the chondrocytes.
- Western Blot Analysis:
  - Cell lysates are prepared and protein concentrations are determined.
  - Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MMP-1, MMP-13, phosphorylated-p38, phosphorylated-MSK-1, and phosphorylated-p65).
  - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Immunofluorescence for p65 Nuclear Translocation:
  - Chondrocytes are grown on coverslips and subjected to the same stimulation and treatment as above.
  - Cells are then fixed, permeabilized, and blocked.
  - Incubation with a primary antibody against the p65 subunit of NF- $\kappa$ B is performed, followed by a fluorescently labeled secondary antibody.
  - The cell nuclei are counterstained with DAPI.
  - The localization of p65 is visualized using a fluorescence microscope.
- Dual-Luciferase Reporter Assay for NF- $\kappa$ B Activity:
  - Chondrocytes are co-transfected with a firefly luciferase reporter plasmid containing NF- $\kappa$ B response elements and a Renilla luciferase control plasmid.
  - After transfection, cells are stimulated and treated with **Cannabiorcol**.
  - The luciferase activities are measured using a dual-luciferase reporter assay system, and the firefly luciferase activity is normalized to the Renilla luciferase activity to determine the effect of **Cannabiorcol** on NF- $\kappa$ B transcriptional activity.

## In-Vivo Monoiodoacetate (MIA)-Induced Osteoarthritis Rat Model

- Experimental Workflow Diagram



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Caption: Workflow for in-vivo evaluation of **Cannabiorcol** in a rat model of osteoarthritis.

- Animal Model:
  - Male Sprague-Dawley or Wistar rats are commonly used.
  - Animals are housed under standard laboratory conditions with ad libitum access to food and water.
- Induction of Osteoarthritis:



- Rats are anesthetized, and a single intra-articular injection of monoiodoacetate (MIA) (e.g., 3 mg in 50  $\mu$ L of sterile saline) is administered into the knee joint cavity. The needle is typically passed through the patellar tendon. Control animals receive an injection of sterile saline.
- **Cannabiorcol Administration:**
  - Following MIA injection, rats are treated with **Cannabiorcol**, typically via oral gavage, for a specified duration.
- **Assessment of Osteoarthritis:**
  - **Histological Analysis:** At the end of the treatment period, the knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O and Fast Green to visualize cartilage and proteoglycan loss. The severity of cartilage degradation is scored using a standardized system.
  - **Behavioral Testing:** Pain and joint function can be assessed using methods such as measuring paw withdrawal threshold to a mechanical stimulus (von Frey filaments) or by gait analysis.
- **Immunohistochemistry:**
  - Joint tissue sections can be stained with antibodies against MMPs to evaluate the effect of **Cannabiorcol** on their expression in the cartilage.

## Synthesis

A specific, detailed synthesis protocol for **Cannabiorcol** is not readily available in the public scientific literature. However, general methods for the synthesis of cannabinoids can be adapted. A plausible synthetic route could involve the condensation of an appropriate resorcinol derivative with a suitable terpene under acidic conditions. Further optimization and purification would be necessary to obtain high-purity **Cannabiorcol**.

## Conclusion

**Cannabiorcol** is an emerging phytocannabinoid with demonstrated therapeutic potential, particularly in the context of osteoarthritis. Its ability to inhibit the p38/MSK-1/NF- $\kappa$ B signaling pathway and reduce the expression of matrix metalloproteinases provides a clear mechanism for its anti-inflammatory and chondroprotective effects. While further research is needed to fully characterize its bioactivity, pharmacokinetics, and toxicological profile, the existing data strongly suggest that **Cannabiorcol** warrants further investigation as a novel therapeutic agent for inflammatory joint diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this promising compound.

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## References

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